molecular formula C19H19FN2O3 B2400848 2-(2-fluorophenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide CAS No. 954722-41-9

2-(2-fluorophenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide

Cat. No.: B2400848
CAS No.: 954722-41-9
M. Wt: 342.37
InChI Key: AFSRMVOYOGFADD-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide is a useful research compound. Its molecular formula is C19H19FN2O3 and its molecular weight is 342.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

The synthesis of novel compounds with specific chemical structures similar to 2-(2-fluorophenoxy)-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)acetamide has been a focus of research aiming to explore their potential applications in various fields. For instance, the synthesis of various acetamide derivatives, including those with phenoxy and fluorophenoxy groups, has been reported to study their anti-inflammatory, antimicrobial, and antitumor activities. These compounds are typically characterized using techniques like NMR, IR, and mass spectroscopy to confirm their structures and investigate their properties (Sunder & Maleraju, 2013; Yang Man-li, 2008).

Anti-Inflammatory and Antitumor Effects

Research has demonstrated the anti-inflammatory and antitumor activities of acetamide derivatives. Specific compounds within this class have shown significant anti-inflammatory activity in assays, suggesting their potential therapeutic applications. Additionally, studies focusing on the synthesis and characterization of acetamide derivatives have also explored their antitumor mechanisms and in vitro activities against cancer cell lines, indicating promising antitumor effects (Sunder & Maleraju, 2013; Lan Yun-jun, 2011).

Photoreactivity and Solvent Effects

The photoreactivity of similar compounds has been studied, showing different reactions in various solvents, which could impact their applications in photochemistry and drug formulation. For example, the study on flutamide's photoreactions indicates that solvent type can significantly affect the outcome of photo-induced reactions, leading to different photoproducts. This knowledge is crucial for designing drugs with improved stability and efficacy under light exposure (Watanabe et al., 2015).

Antimicrobial Activities

The novel oxazolidinone analogs, structurally related to acetamide derivatives, have shown potent in vitro antibacterial activities against a variety of pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus species. These findings highlight the potential of acetamide derivatives in developing new antimicrobial agents to combat resistant bacterial infections (Zurenko et al., 1996).

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c20-16-8-4-5-9-17(16)25-13-18(23)21-11-14-10-19(24)22(12-14)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSRMVOYOGFADD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)COC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.